7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reactions using various electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and inhibiting cell proliferation .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with potent biological activities.
Pyrrolo[3,4-c]pyridine: Known for its analgesic and sedative properties.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and antitumor effects.
Uniqueness: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and its potential as a therapeutic agent make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-10-4-6-2-7(9(12)13)11-8(5)6/h2-4,11H,1H3,(H,12,13) |
InChI Key |
BIJOKBMBPQSXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1NC(=C2)C(=O)O |
Origin of Product |
United States |
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